molecular formula C18H17N3O6 B11461287 8-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2-methyl-2,4,5,8-tetrahydro-7H-furo[3,4-b]pyrazolo[3,4-e]pyridin-7-one

8-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2-methyl-2,4,5,8-tetrahydro-7H-furo[3,4-b]pyrazolo[3,4-e]pyridin-7-one

Cat. No.: B11461287
M. Wt: 371.3 g/mol
InChI Key: XBXQHRLYTXSVHU-UHFFFAOYSA-N
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Description

8-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2-methyl-2,4,5,8-tetrahydro-7H-furo[3,4-b]pyrazolo[3,4-e]pyridin-7-one is a complex organic compound that features a unique fusion of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2-methyl-2,4,5,8-tetrahydro-7H-furo[3,4-b]pyrazolo[3,4-e]pyridin-7-one typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction. This method involves the use of palladium catalysts to facilitate the formation of carbon-nitrogen bonds, which are crucial for constructing the heterocyclic framework .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2-methyl-2,4,5,8-tetrahydro-7H-furo[3,4-b]pyrazolo[3,4-e]pyridin-7-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

8-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2-methyl-2,4,5,8-tetrahydro-7H-furo[3,4-b]pyrazolo[3,4-e]pyridin-7-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 8-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2-methyl-2,4,5,8-tetrahydro-7H-furo[3,4-b]pyrazolo[3,4-e]pyridin-7-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or proteins involved in cell proliferation, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2-methyl-2,4,5,8-tetrahydro-7H-furo[3,4-b]pyrazolo[3,4-e]pyridin-7-one is unique due to its complex fused heterocyclic structure, which may confer distinct biological activities and chemical reactivity compared to simpler analogs.

Properties

Molecular Formula

C18H17N3O6

Molecular Weight

371.3 g/mol

IUPAC Name

8-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-5-methyl-11-oxa-2,5,6-triazatricyclo[7.3.0.03,7]dodeca-1(9),3,6-trien-10-one

InChI

InChI=1S/C18H17N3O6/c1-21-5-9-14(20-21)12(13-10(19-9)6-25-18(13)22)8-4-11(23-2)16-17(15(8)24-3)27-7-26-16/h4-5,12,19H,6-7H2,1-3H3

InChI Key

XBXQHRLYTXSVHU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=N1)C(C3=C(N2)COC3=O)C4=CC(=C5C(=C4OC)OCO5)OC

Origin of Product

United States

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